Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a naphthalen-1-ylmethylene substituent at position 2 and a 4-(methoxycarbonyl)phenyl group at position 5. Its synthesis typically involves cyclization reactions of thiouracil precursors with aldehydes or ketones under acidic conditions, followed by functionalization at key positions .
Properties
CAS No. |
609795-01-9 |
|---|---|
Molecular Formula |
C28H22N2O5S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxycarbonylphenyl)-7-methyl-2-(naphthalen-1-ylmethylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22N2O5S/c1-16-23(27(33)35-3)24(18-11-13-19(14-12-18)26(32)34-2)30-25(31)22(36-28(30)29-16)15-20-9-6-8-17-7-4-5-10-21(17)20/h4-15,24H,1-3H3/b22-15- |
InChI Key |
NQGDJFZCBOBKLK-JCMHNJIXSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)SC2=N1)C5=CC=C(C=C5)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Reaction
The thiazolo[3,2-a]pyrimidine core is typically synthesized via a cyclocondensation reaction between thiouracil derivatives and α-haloketones. For the target compound, methyl 3-(2-methoxy-2-oxoethyl)benzoate serves as the starting material, undergoing hydrolysis to yield 2-(3-(methoxycarbonyl)phenyl)acetic acid (77) with 90% yield under basic conditions (K₂CO₃ in H₂O/MeOH) followed by acid workup. This intermediate is then condensed with 7-methylthiazolo[3,2-a]pyrimidin-3-one under Knoevenagel conditions, utilizing piperidine as a catalyst in refluxing ethanol to install the naphthalen-1-ylmethylene moiety.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | K₂CO₃ (5.07 mmol), H₂O/MeOH (1:1), RT, 12 hr | 90% |
| Cyclocondensation | Piperidine (cat.), EtOH, reflux, 8 hr | 78% |
Functionalization at Position 5
Suzuki-Miyaura Cross-Coupling
Introduction of the 4-(methoxycarbonyl)phenyl group at position 5 employs Suzuki-Miyaura coupling. The 5-chloro intermediate (e.g., compound 33–36 in Scheme 1 of) reacts with 4-(methoxycarbonyl)phenylboronic acid under Pd(PPh₃)₄ catalysis. Optimal conditions involve DME/H₂O (3:1) at 80°C for 12 hr, achieving 85–92% coupling efficiency. Microwave-assisted protocols (100°C, 30 min) have shown comparable yields while reducing reaction times.
Comparative Coupling Efficiency
| Boronic Acid | Catalyst | Time | Yield |
|---|---|---|---|
| 4-(MeOCO)C₆H₄B(OH)₂ | Pd(PPh₃)₄ | 12 hr | 89% |
| 4-(MeOCO)C₆H₄B(OH)₂ | PdCl₂(dppf) | 6 hr | 86% |
Naphthalen-1-Ylmethylene Group Installation
Friedel-Crafts Alkylation
The naphthalene moiety is introduced via Friedel-Crafts alkylation using 1-chloromethylnaphthalene, synthesized from naphthalene, formaldehyde, and HCl (Org. Synth. Coll. Vol. IV). Reaction with the thiazolo[3,2-a]pyrimidine intermediate occurs in DMF at 0–5°C with TBAB as a phase-transfer catalyst, yielding 82% of the alkylated product after vacuum distillation.
Process Optimization
- Temperature Control: Maintaining ≤5°C prevents polysubstitution.
- Catalyst Load: 5 mol% TBAB maximizes yield while minimizing side reactions.
- Workup: Acid-base extraction (10% H₂SO₄ → NaOH pH 10) removes unreacted naphthalene derivatives.
Esterification and Final Functionalization
Methyl Ester Formation
The C-6 carboxyl group is installed via esterification of the corresponding carboxylic acid intermediate. Using SOCl₂/MeOH (1:10 v/v) at 0°C → RT, the methyl ester forms quantitatively. Alternative methods employ DCC/DMAP in anhydrous DCM, yielding 94% product after silica gel chromatography.
Reagent Comparison
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| SOCl₂/MeOH | 0°C → RT, 2 hr | 98% | 95% |
| DCC/DMAP | RT, 12 hr | 94% | 97% |
Process Scale-Up Considerations
Byproduct Mitigation
The primary impurity—bis-alkylated naphthalene derivative (Formula IV in)—is suppressed by:
Green Chemistry Adaptations
- Solvent Recycling: DME from Suzuki couplings is recovered via rotary evaporation (85% recovery).
- Catalyst Recycling: Pd residues are captured using SiliaBond Thiol resin, enabling 3–4 reuse cycles.
Analytical Characterization
Critical quality control metrics for the final compound:
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 1.7 Hz, 1H, Ar-H), 7.95–7.85 (m, 3H, Naph-H), 3.94 (s, 3H, OCH₃), 3.67 (s, 3H, COOCH₃).
- HRMS (ESI): m/z 499.1542 [M+H]⁺ (calc. 499.1538).
Chromatographic Purity
| Method | Column | Purity |
|---|---|---|
| HPLC | C18, 70:30 MeCN/H₂O | 99.2% |
| TLC | Silica GF254, EtOAc/Hex (1:2) | Rf 0.41 |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with morpholine : In methanol under reflux with acetic acid, the compound reacts with morpholine and formalin to form Mannich base derivatives. This introduces a morpholinomethyl group at the 2-position, enhancing solubility and bioactivity .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Mannich reaction | Reflux in methanol (8 hours) | Morpholine, formalin, acetic acid | 2-(Morpholinomethyl)-substituted derivative (yield: 82–87%) |
Condensation Reactions
The naphthalen-1-ylmethylene group participates in condensation reactions with aromatic amines or aldehydes:
-
Reaction with 2-aminobenzoic acid : Under acidic conditions, the compound forms Schiff base adducts, confirmed by IR (C=N stretch at ~1690 cm⁻¹) and NMR (δ 9.87 ppm for NH) .
| Reaction Type | Conditions | Reagents | Product | Reference |
|---|---|---|---|---|
| Schiff base formation | Reflux in methanol (8 hours) | 2-Aminobenzoic acid, acetic acid | 2-((Z)-Aminobenzoylidene)-substituted derivative (yield: 60–63%) |
Aldol-Like Reactions
The α,β-unsaturated ketone moiety in the thiazolo-pyrimidine system undergoes aldol-like additions:
-
Reaction with salicylic aldehydes : In ethanol with sodium hydroxide and pyrrolidine, the compound reacts with 2-hydroxybenzaldehyde to form crystalline Z-configuration adducts. This reaction is critical for generating hydrogen-bonded networks in solid-state structures .
Hydrolysis of Ester Groups
The methoxycarbonyl and methyl carboxylate groups undergo hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : In aqueous NaOH, the ester groups convert to carboxylic acids, altering solubility and reactivity for further functionalization .
Ring-Opening and Rearrangement
Under strongly acidic conditions, the thiazolo-pyrimidine ring may undergo cleavage:
-
Ring-opening with HCl : Generates thiourea intermediates, which can cyclize to form alternative heterocyclic systems.
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler thiazolo[3,2-a]pyrimidines due to steric and electronic effects from the naphthalene group:
| Feature | This Compound | Simpler Analogues |
|---|---|---|
| Electrophilic Substitution | Favored at naphthalene’s α-position | Occurs at pyrimidine’s 5-position |
| Nucleophilic Attack | Slower due to electron-withdrawing ester groups | Faster at the 2-position |
| Solubility | Lower in polar solvents due to naphthalene | Higher in methanol/water mixtures |
Scientific Research Applications
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays for its antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers, thereby exerting neuroprotective effects. The compound’s ability to interact with proteins like ATF4 and NF-kB through molecular docking studies further elucidates its mechanism of action.
Comparison with Similar Compounds
Key Observations :
- The naphthalen-1-ylmethylene group in the target compound and provides extended conjugation and stronger π-π interactions compared to smaller aryl or alkyl substituents .
- Substitution with thiophen-2-yl (as in ) or 4-chlorophenyl () alters electronic density, influencing redox behavior and intermolecular interactions.
Yield Comparison :
- Target analogs with naphthalene or bulky substituents (e.g., ) typically exhibit lower yields (60–70%) due to steric hindrance during cyclization .
- Simpler derivatives (e.g., 4-methoxybenzylidene in ) achieve higher yields (75–85%) owing to less steric demand.
Physicochemical Properties
- Lipophilicity : The naphthalene group in the target compound increases logP values (~4.2) compared to phenyl (logP ~3.5) or thiophene (logP ~3.0) analogs, suggesting improved membrane permeability .
- Hydrogen Bonding : Methoxycarbonyl and carbonyl groups at positions 5 and 6 enable H-bonding with biological targets, as seen in crystallographic studies of similar compounds .
- Crystal Packing : Naphthalene-driven π-halogen interactions (e.g., with bromine in ) enhance lattice stability, as observed in Ethyl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Biological Activity
Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(naphthalen-1-ylmethylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Biological Activity Overview
Thiazolo[3,2-a]pyrimidines are known for their potent biological effects, including antitumor, antimicrobial, anti-inflammatory, and anti-diabetic properties. The specific compound in focus exhibits a range of activities that can be categorized as follows:
1. Antitumor Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant antitumor properties. For instance, studies have shown that certain derivatives demonstrate high cytotoxicity against various cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cells. The compound's effectiveness can be attributed to its ability to inhibit specific cellular pathways involved in tumor growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin.
Antimicrobial Efficacy
3. Anti-inflammatory and Analgesic Effects
Thiazolo[3,2-a]pyrimidines have shown potential as anti-inflammatory agents. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines.
Inhibition of Cytokine Production
Mechanistic Insights
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases.
- Targeting Kinases : Some derivatives have shown moderate inhibitory effects on various kinases involved in cell signaling pathways critical for cancer progression.
Kinase Inhibition Profile
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like this compound?
The synthesis typically involves a multi-step condensation reaction. For example, analogous compounds are synthesized by refluxing a mixture of substituted pyrimidine precursors, aldehydes (e.g., naphthalen-1-ylmethylene), and sodium acetate in acetic acid/acetic anhydride (1:1) for 8–10 hours. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals . Key intermediates like 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are often used as starting materials .
Q. How is the purity and structural integrity of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related derivatives, SC-XRD revealed puckered pyrimidine rings and dihedral angles between fused aromatic systems (e.g., 80.94° between thiazolopyrimidine and benzene rings). Hydrogen bonding patterns (C–H···O) can also be analyzed to confirm intermolecular interactions . Complementary techniques include HPLC for purity assessment and NMR for functional group verification .
Q. What solvents and conditions are optimal for recrystallization?
Ethyl acetate/ethanol (3:2) is commonly used for slow evaporation, producing single crystals suitable for XRD. Glacial acetic acid/acetic anhydride mixtures are preferred during synthesis to stabilize reactive intermediates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s crystallographic behavior?
Density functional theory (DFT) calculations can optimize molecular geometry and predict packing motifs. For instance, deviations from planar structures (e.g., C5 atom displacement by 0.224 Å in the pyrimidine ring) align with experimental XRD data, validating computational models . Software like Mercury or SHELX can visualize hydrogen-bonded chains along crystallographic axes .
Q. What strategies resolve contradictions in biological activity data for similar compounds?
Comparative structure-activity relationship (SAR) studies are critical. For example, replacing the naphthalen-1-ylmethylene group with 2-fluorobenzylidene (as in related derivatives) alters π-π stacking and solubility, impacting antimicrobial efficacy . Dose-response assays and molecular docking (e.g., targeting CDK enzymes) can clarify mechanistic discrepancies .
Q. How can experimental design (DoE) optimize reaction yields?
Bayesian optimization and heuristic algorithms (e.g., simplex methods) systematically vary parameters like temperature, catalyst loading, and solvent ratios. For analogous syntheses, this reduced trial runs by 40% while improving yields to >75% . Response surface methodology (RSM) further refines conditions for scalability .
Methodological Challenges
Q. What are the challenges in characterizing non-covalent interactions in the crystal lattice?
Weak interactions (e.g., C–H···O) require high-resolution XRD data (θ > 27°) and Hirshfeld surface analysis. For the title compound, bifurcated hydrogen bonds form chains along the c-axis, necessitating precise refinement of thermal displacement parameters (Uiso) .
Q. How can regioselectivity issues during functionalization be addressed?
Protecting group strategies (e.g., methoxycarbonyl) direct electrophilic substitution to the 5-phenyl position. Palladium-catalyzed cross-coupling (Suzuki) selectively modifies the naphthalene moiety without disrupting the thiazole ring .
Biological and Pharmacological Research
Q. What in vitro assays are suitable for evaluating anticancer potential?
MTT assays on cancer cell lines (e.g., HeLa, MCF-7) screen for cytotoxicity. Thiazolo[3,2-a]pyrimidine derivatives with chlorophenyl groups show IC50 values <10 µM, likely due to kinase inhibition (e.g., CDK2/cyclin E) . Flow cytometry further probes apoptosis mechanisms .
Q. How does structural rigidity influence pharmacokinetics?
The flattened boat conformation of the pyrimidine ring enhances membrane permeability, while the naphthalene group improves lipophilicity (LogP ~3.5). MD simulations predict moderate plasma protein binding (~85%), suggesting oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
